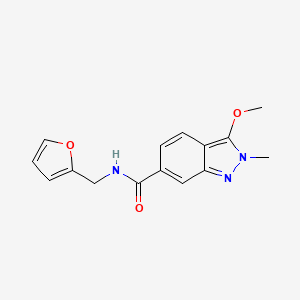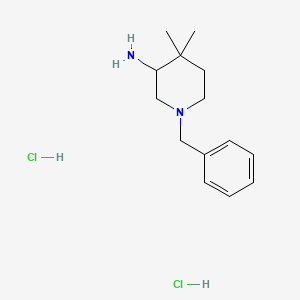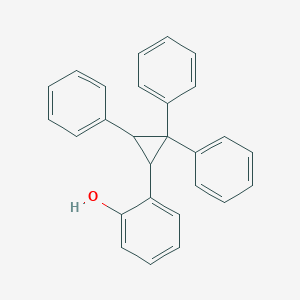
2-(2,2,3-Triphenylcyclopropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3-Triphenylcyclopropyl)phenol is an organic compound characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a phenyl-substituted cyclopropane with phenol under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2,3-Triphenylcyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used for the oxidation of phenols to quinones.
Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound
Applications De Recherche Scientifique
2-(2,2,3-Triphenylcyclopropyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2,3-Triphenylcyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness: 2-(2,2,3-Triphenylcyclopropyl)phenol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties compared to simpler phenols and triphenylmethane derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C27H22O |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-(2,2,3-triphenylcyclopropyl)phenol |
InChI |
InChI=1S/C27H22O/c28-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20)27(26,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25-26,28H |
Clé InChI |
NWLCFEDDPXFQMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


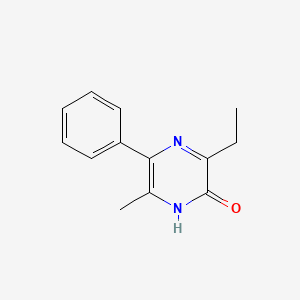
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

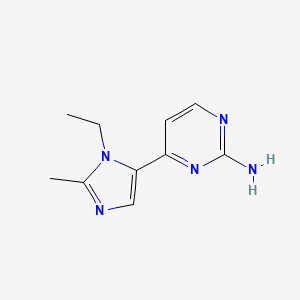
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
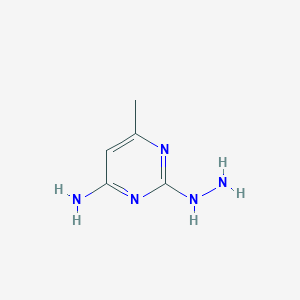
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
